7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the iodination and chlorination of pyrrolo[3,2-b]pyridine derivatives. One common method involves the use of N-iodosuccinimide (NIS) for iodination and phosphorus oxychloride for chlorination . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and iodine).
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolopyridine derivatives, while oxidation can yield corresponding pyridine N-oxides.
Scientific Research Applications
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting cancer and other diseases.
Biological Studies: The compound’s derivatives have been studied for their inhibitory activity against fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms involving pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of 7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. The compound inhibits the FGFR signaling pathway, which is essential for cell proliferation and survival in various cancers . By blocking this pathway, the compound can induce apoptosis (programmed cell death) and inhibit tumor growth.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the iodine atom.
2-Iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine: Similar structure but lacks the chlorine atom.
1-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks both chlorine and iodine atoms.
Uniqueness
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .
Biological Activity
7-Chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a synthetic organic compound belonging to the class of pyrrolopyridines. Its unique structure, characterized by the presence of chlorine and iodine atoms, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1574562-79-0
- Molecular Formula : C8H6ClIN2
- Molecular Weight : 278.48 g/mol
- Purity : 95%
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds within the pyrrolopyridine family exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of pyrrolopyridine, including 7-Chloro-2-iodo-1-methyl derivatives, showed potent activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7-Chloro-2-iodo-1-methyl | S. aureus | 0.5 µg/mL |
7-Chloro-2-iodo-1-methyl | E. coli | 1.0 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that derivatives of pyrrolopyridine inhibited the proliferation of cancer cells in vitro, suggesting a potential mechanism involving the induction of apoptosis .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and repair.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to cytotoxic effects against cancer cells .
Study on Antibacterial Efficacy
A recent study assessed the antibacterial efficacy of various pyrrolopyridine derivatives, including 7-Chloro-2-iodo-1-methyl against resistant bacterial strains. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
Anticancer Research
In another study focusing on anticancer properties, researchers found that treatment with 7-Chloro-2-iodo-1-methyl led to a marked reduction in viability of human cancer cell lines. The compound was shown to activate apoptotic pathways and inhibit tumor growth in xenograft models .
Properties
IUPAC Name |
7-chloro-2-iodo-1-methylpyrrolo[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7(10)4-6-8(12)5(9)2-3-11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVOTZOBWVTDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=NC=CC(=C21)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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